molecular formula C11H14O4 B300299 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone

1-(3,4-Dimethoxyphenyl)-2-methoxyethanone

Cat. No. B300299
M. Wt: 210.23 g/mol
InChI Key: GXAGUZLDOWFBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-2-methoxyethanone, also known as DME, is a chemical compound that belongs to the family of phenyl ketones. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. DME has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone is not yet fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxyphenyl)-2-methoxyethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone has also been shown to decrease the expression of COX-2 enzymes, which are involved in the production of prostaglandins. Additionally, 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxyphenyl)-2-methoxyethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations of 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone. One area of research is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone and its potential applications in other areas of research, such as neuroscience and immunology. Finally, there is a need for the development of new synthesis methods for 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone that can increase its solubility in water and make it more versatile for use in lab experiments.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone can be achieved through several methods, including the reaction of 3,4-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl vinyl ketone in the presence of a base catalyst. Both methods have been proven to be effective in producing high yields of 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-methoxyethanone has been extensively studied in scientific research due to its potential applications in various fields. One of the primary areas of research is in the development of new drugs. 1-(3,4-Dimethoxyphenyl)-2-methoxyethanone has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

Product Name

1-(3,4-Dimethoxyphenyl)-2-methoxyethanone

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methoxyethanone

InChI

InChI=1S/C11H14O4/c1-13-7-9(12)8-4-5-10(14-2)11(6-8)15-3/h4-6H,7H2,1-3H3

InChI Key

GXAGUZLDOWFBIT-UHFFFAOYSA-N

SMILES

COCC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

COCC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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